molecular formula Na B1239322 Sodium Na-24 CAS No. 13982-04-2

Sodium Na-24

Cat. No.: B1239322
CAS No.: 13982-04-2
M. Wt: 23.990963 g/mol
InChI Key: KEAYESYHFKHZAL-OUBTZVSYSA-N
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Description

Sodium Na-24, also known as this compound, is a useful research compound. Its molecular formula is Na and its molecular weight is 23.990963 g/mol. The purity is usually 95%.
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Properties

CAS No.

13982-04-2

Molecular Formula

Na

Molecular Weight

23.990963 g/mol

IUPAC Name

sodium-24

InChI

InChI=1S/Na/i1+1

InChI Key

KEAYESYHFKHZAL-OUBTZVSYSA-N

Isomeric SMILES

[24Na]

SMILES

[Na]

Canonical SMILES

[Na]

Synonyms

24Na radioisotope
Na-24 radioisotope
Sodium-24

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The sodium salt of (2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane (2.4 g, 0.006 moles) was suspended in dichloromethane (6 ml) and to the reaction mixture was slowly added trifluoroacetic acid (6 ml) at about 0-5° C. The reaction mixture was stirred between about 0-5° C. for additional 2 hours. The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume to provide pale yellow oily residue. This oily residue was triturated with diethyl ether and ether was decanted (40 ml×2). The crude solid was again triturated with dichloromethane (40 ml×2) and solvents were decanted. The final solid was dried under vacuum below 40° C. to furnish 2.2 g of sodium and trifluoroacetic acid salt of (2S, 5R)-6-sulfooxy-2-(aminomethyl)-7-oxo-1,6-diaza-bicyclo [3.2.1]octane (X) (90% yield).
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Name
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
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2.4 g
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reactant
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6 mL
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6 mL
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Synthesis routes and methods II

Procedure details

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate (36 g, 0.16 mol) in abs. ethanol (100 ml) was added to a solution of sodium (4 g, 0.21 mol) in abs. ethanol (100 ml). Isoamylnitrite (25 ml, 0.19 mol) was added over 0.5 h, and the mixture was heated at 50° C. for 4 h. Evaporation of the reaction mixture gave crude sodium salt of the title compound, which was used without further purification.
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36 g
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25 mL
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100 mL
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4 g
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reactant
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

6.12 g. of the sodium salt of antibiotic X-537A was dissolved in pyridine (10 ml.) by warming slightly. The solution was cooled in an ice bath and treated with propionyl chloride, then allowed to stand at room temperature for 2 hours. The mixture was poured into water, extracted with ethyl acetate, and the organic phase washed in succession with 1N hydrochloric acid (several times) and sodium carbonate solution (twice). Evaporation of the ethyl acetate solution left a residue which was crystallized from methylene chloride/hexane to afford 3-methyl-2-propionyloxy-6-{7-ethyl-4-hydroxy-3,5-dimethyl-6-oxo- 7[5-ethyl-3-methyl-5-(5-ethyl-5-hydroxy-6-methyl-2-tetrahydropyranyl)-2-tetrahydrofuryl]heptyl}benzoic acid, sodium salt, m.p. 185°-186.5° [α]D25 -20.00° (C=1.00 in methanol).
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10 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 1.53 g of the sodium salt of antibiotic X-537A in 30 ml carbon disulfide was added dropwise a solution of 0.14 ml bromine 10 ml carbon disulfide at -5° over 10 minutes. The solvent was removed under a stream of nitrogen at room temperature (approximately 2 hours). The residue was purified by dissolving it in ethyl acetate and the solution washed successively with aqueous sodium bisulfite and sodium carbonate. After drying (Na2SO4), the solution was evaporated under reduced pressure and the residue crystallized from ethyl acetate to give 5-bromo-3-methyl-6{-7-ethyl-4-hydroxy-3,5-dimethyl-6-oxo-7-[5-ethyl-3-methyl-5-(5-ethyl-5-hydroxy-6-methyl-2-tetrahydro-pyranyl)-2-tetrahydrofuryl]heptyl} salicylic acid, sodium salt as colorless cubes, m.p. 185°, [α]D25 -7.36° (1% in methanol).
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1.53 g
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0 (± 1) mol
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reactant
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0.14 mL
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reactant
Reaction Step One

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